4-methyl-1-[(2S)-pyrrolidine-2-carbonyl]piperidine hydrochloride
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Overview
Description
4-methyl-1-[(2S)-pyrrolidine-2-carbonyl]piperidine hydrochloride is a synthetic compound used in various scientific research fields. It is notable for its unique molecular structure, combining piperidine and pyrrolidine moieties, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1-[(2S)-pyrrolidine-2-carbonyl]piperidine hydrochloride typically involves multi-step organic synthesis. The general process begins with the formation of the pyrrolidine ring, followed by its attachment to the piperidine framework.
For example, the synthesis might start with the alkylation of pyrrolidine using a suitable alkyl halide under basic conditions, followed by the introduction of the carbonyl group through oxidation or acylation. The methyl group is then introduced through alkylation reactions, and the final step often involves the formation of the hydrochloride salt via reaction with hydrochloric acid.
Industrial Production Methods
Industrial-scale production may employ more efficient catalytic processes and streamlined steps to reduce costs and improve yield. Techniques like continuous flow chemistry and high-throughput screening can optimize reaction conditions, making the process more viable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation at various sites, primarily the methyl group or the piperidine ring, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the carbonyl group or the pyrrolidine ring.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl or methyl sites, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often use nucleophiles such as amines or halides.
Major Products Formed
The major products depend on the reaction type. Oxidation might yield carboxylic acids or ketones, reduction could lead to alcohols or hydrocarbons, and substitution can form a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-methyl-1-[(2S)-pyrrolidine-2-carbonyl]piperidine hydrochloride serves as a building block for complex organic molecules, aiding in the synthesis of novel compounds.
Biology
Biologically, it can act as a ligand in binding studies to understand protein-ligand interactions or as a probe in biochemical assays.
Medicine
In medicine, it is explored for its potential therapeutic properties, particularly in drug design and discovery, targeting specific enzymes or receptors.
Industry
Industrially, it finds use in the production of specialty chemicals and as an intermediate in various synthetic pathways.
Mechanism of Action
The compound's mechanism of action involves its interaction with specific molecular targets, such as enzymes or receptors, modulating their activity. The pathways often involve binding to active sites, altering conformational states, or inhibiting enzymatic functions.
Comparison with Similar Compounds
Similar Compounds
4-methyl-1-[(2S)-pyrrolidine-2-carbonyl]piperidine
4-methyl-1-(pyrrolidine-2-carbonyl)piperidine
4-methyl-1-(pyrrolidine-carbonyl)piperidine
Uniqueness
What sets 4-methyl-1-[(2S)-pyrrolidine-2-carbonyl]piperidine hydrochloride apart is its specific stereochemistry and the hydrochloride form, which can significantly affect its solubility, stability, and biological activity compared to its analogs.
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Properties
IUPAC Name |
(4-methylpiperidin-1-yl)-[(2S)-pyrrolidin-2-yl]methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O.ClH/c1-9-4-7-13(8-5-9)11(14)10-3-2-6-12-10;/h9-10,12H,2-8H2,1H3;1H/t10-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBUKYYPXOVZBU-PPHPATTJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2CCCN2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)C(=O)[C@@H]2CCCN2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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